Product packaging for 3-Nitro-2,2'-bipyridine(Cat. No.:CAS No. 1069137-31-0)

3-Nitro-2,2'-bipyridine

Cat. No.: B1499369
CAS No.: 1069137-31-0
M. Wt: 201.18 g/mol
InChI Key: WXKMAKAMUFSVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitro-2,2'-bipyridine (CAS 1069137-31-0) is a nitro-functionalized derivative of 2,2'-bipyridine, a foundational ligand in coordination chemistry . This compound serves as a versatile synthetic intermediate and building block for constructing more complex, functionalized ligands. The electron-withdrawing nitro group at the 3-position modifies the electronic properties of the bipyridine system and provides a handle for further chemical transformations, such as reduction to a corresponding amino group . This makes it a valuable precursor for generating ligands tailored for specific applications in catalysis, materials science, and the study of electron-transfer processes. In research, this compound is primarily of interest for the synthesis of metal complexes. 2,2'-Bipyridine ligands are renowned for forming stable chelates with a wide range of transition metal ions, and these complexes are broadly studied for their distinctive photophysical and electrochemical properties . The nitro functional group is a key feature in the development of bioactive molecule models; for instance, related nitro-substituted 2,2'-bipyridines have been synthesized to model the central subunit of the antitumour drug streptonigrin . Researchers also utilize nitro-aromatic compounds in the development of novel bioorthogonal reactions for prodrug activation, highlighting the potential of such functionalities in chemical biology and medicinal chemistry . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2 B1499369 3-Nitro-2,2'-bipyridine CAS No. 1069137-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)9-5-3-7-12-10(9)8-4-1-2-6-11-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMAKAMUFSVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657942
Record name 3-Nitro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069137-31-0
Record name 3-Nitro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Nitro 2,2 Bipyridine

Precursor Synthesis and Optimized Reaction Pathways Towards 3-Nitro-2,2'-bipyridine

The synthesis of this compound is a nuanced process that can be achieved through various pathways, primarily involving the direct nitration of the bipyridine scaffold or more intricate multi-step protocols designed for incorporating specific functionalities.

Regioselective Nitration Approaches for Bipyridine Scaffolds

Direct nitration of the 2,2'-bipyridine (B1663995) core is the most conventional method for synthesizing nitro-substituted bipyridines. The electron-deficient nature of the pyridine (B92270) rings directs electrophilic substitution, such as nitration, primarily to the meta-positions (C3 and C5). To achieve regioselectivity for the 3-position, careful control of reaction conditions is paramount.

A common approach involves the use of a potent nitrating mixture, typically fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). The reaction temperature and duration are critical variables that influence the degree of nitration and the formation of byproducts. For instance, reacting 2,2'-bipyridine with a sulfonitric mixture at elevated temperatures (80–100°C) can lead to dinitration at the 3 and 3' positions.

An alternative strategy to enhance yield and selectivity involves the N-oxidation of the parent 2,2'-bipyridine to form 2,2'-bipyridine-N,N'-dioxide. This intermediate can then be nitrated, followed by a deoxygenation step to yield the desired nitro-bipyridine. This multi-step path can offer higher yields compared to direct nitration under certain conditions. The choice of solvent can also influence regioselectivity in nitration reactions, with acetic anhydride (B1165640) and trifluoroacetic acid being common choices for electron-rich heterocyclic substrates. nih.gov

Table 1: Selected Regioselective Nitration Approaches

Precursor Reagents Conditions Product Yield Reference
2,2'-Bipyridine Fuming HNO₃, Conc. H₂SO₄ 80–100°C, 6–12 h 3,3'-Dinitro-2,2'-bipyridine 65-78%
2,2'-Bipyridine-N,N'-dioxide HNO₃/H₂SO₄ Molar Ratio 1:35:10 3,3'-Dinitro-2,2'-bipyridine ~75%
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester HNO₃ in Acetic Anhydride 0°C Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester 67% nih.gov
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester HNO₃ in Trifluoroacetic acid 0°C Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester 69% nih.gov

Multi-step Organic Synthesis Protocols for Orthogonal Functional Group Introduction

Multi-step synthesis provides a powerful toolkit for constructing complex molecules like this compound, especially when other functional groups are required. libretexts.org These methods often rely on cross-coupling reactions or the build-up of the pyridine rings from acyclic precursors, allowing for the precise and sequential introduction of different chemical moieties. This concept of "orthogonal" synthesis, where one reaction does not interfere with protected functional groups intended for later transformations, is crucial. rsc.orgthieme-connect.de

One such advanced methodology involves the use of 1,2,4-triazine (B1199460) precursors. For example, a nitrophenyl-substituted 1,2,4-triazine can be synthesized and subsequently transformed into a pyridine ring through an inverse-demand Diels-Alder reaction. urfu.ru This approach allows for the construction of the bipyridine skeleton with the nitro group already in place.

Transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Negishi couplings, are also extensively used for synthesizing unsymmetrical bipyridines. mdpi.comresearchgate.net For instance, a Stille coupling between methyl 2-(trifluoromethylsulfonyl)pyridine-5-carboxylate and 2-trimethyltin-5-nitropyridine has been used to produce methyl 5'-nitro-2,2'-bipyridine-5-carboxylate. researchgate.net These methods offer high modularity, enabling the coupling of two distinct pyridine fragments, one of which carries the nitro group or a precursor. mdpi.compreprints.org

Investigation of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. This involves the development of cleaner catalytic systems and the reduction or elimination of hazardous solvents.

Catalyst Development for Environmentally Benign Synthetic Routes

The development of efficient and environmentally friendly catalysts is a cornerstone of green chemistry. For the synthesis of bipyridine derivatives, research has focused on replacing hazardous reagents with more benign alternatives. While traditional methods often rely on stoichiometric amounts of aggressive reagents, modern approaches utilize catalytic systems. For example, heteropolyacids like phosphotungstic acid (HPW) have emerged as non-toxic, cheap, and stable Brønsted acid catalysts for the synthesis of related nitrogen-containing heterocycles. beilstein-journals.org Such catalysts can be effective in low loadings and are often recyclable.

Palladium-catalyzed reactions are common in bipyridine synthesis, and efforts are being made to develop systems with very low catalyst loading to minimize metal contamination and cost. mdpi.com Iron, being an inexpensive and abundant metal, is also explored as a catalyst for reactions like the reduction of nitroarenes, offering a greener alternative to precious metal catalysts. organic-chemistry.org

Solvent-Free or Reduced-Solvent Reaction Conditions

A key goal of green chemistry is to minimize the use of volatile organic solvents. Research into solvent-free reaction conditions has shown significant promise. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent, is a rapidly growing field. rsc.orgrsc.org This technique has been successfully applied to complex organometallic syntheses and could be adapted for the synthesis of bipyridine ligands. rsc.org

Furthermore, reactions conducted in water or under reduced-solvent conditions are highly desirable. The reduction of aromatic nitro groups, a key reaction for functionalizing this compound, has been achieved in water using reagents like carbonyl iron powder in the presence of nanomicelles. organic-chemistry.org Similarly, direct amination of triazine precursors to bipyridines has been accomplished under solvent-free conditions by simple heating, demonstrating a highly efficient and atom-economical pathway. researchgate.net

Post-Synthetic Functionalization of this compound

Once synthesized, the this compound molecule is not static; its nitro group serves as a versatile chemical handle for further functionalization. The most significant post-synthetic modification is the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical transformations.

The reduction of the nitro group to form 3-Amino-2,2'-bipyridine is a well-established and crucial transformation. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the bipyridine ligand. A wide variety of reducing agents can accomplish this, offering chemoselectivity that can preserve other functional groups within the molecule. organic-chemistry.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. urfu.ru Other systems include the use of inexpensive metals like iron in acidic media (e.g., Fe/AcOH) or zinc. organic-chemistry.orgresearchgate.net Metal-free reduction systems have also been developed, such as using tetrahydroxydiboron (B82485) in water, which offers a mild and environmentally friendly option. organic-chemistry.org The choice of reductant can be tailored to the specific substrate and desired reaction conditions.

The resulting amino group can then be used in a plethora of further reactions, including diazotization, acylation, and alkylation, making this compound a key intermediate for a wide range of more complex bipyridine derivatives. Furthermore, the nitro-functionalized bipyridine itself can be used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Solvent Key Features Reference
Pd/C, H₂ Ethanol Standard catalytic hydrogenation, high yield urfu.ru
Carbonyl Iron Powder (CIP) Water (with nanomicelles) Mild, safe, environmentally responsible organic-chemistry.org
Tetrahydroxydiboron Water Metal-free, mild conditions organic-chemistry.org
Zinc Powder / Sodium Chlorate Green Solvent Environmentally friendly, convenient organic-chemistry.org
KBH₄ / I₂ N/A In situ generation of BI₃ as reductant organic-chemistry.org
Fe / Acetic Acid Acetic Acid Inexpensive, common for reductive cyclizations researchgate.net

Exploration of the Nitro Group Reactivity in Transformation Reactions

The nitro group of this compound is a versatile functional handle that can undergo various chemical transformations, significantly enhancing the molecular complexity and potential applications of the resulting derivatives. The primary reactions involve the reduction of the nitro group to an amine and its substitution by nucleophiles.

One of the most common transformations is the reduction of the nitro group to form 3-amino-2,2'-bipyridine. This conversion is crucial for introducing a nucleophilic and coordinating amino group, which can alter the electronic properties of the bipyridine ligand and serve as a point for further functionalization. A variety of reducing agents and catalytic systems have been employed for the reduction of nitroarenes, and these methods are applicable to nitro-bipyridine systems. organic-chemistry.orgmdpi.com For instance, a study on the analogous compound 6,6′-dimethyl-3-nitro-2,2′-bipyridine demonstrated its successful reduction to 3-amino-6,6′-dimethyl-2,2′-bipyridine. rsc.org This transformation highlights the feasibility of selectively reducing the nitro group without altering the bipyridine core. Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acidic medium. ambeed.com

Beyond reduction, the nitro group on the electron-deficient pyridine ring can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Research on 2-substituted-3-nitropyridines has shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles, such as thiols. nih.gov This reaction proceeds under mild conditions and allows for the introduction of thioether functionalities onto the bipyridine scaffold. The regioselectivity of this substitution can be influenced by the nature of other substituents on the pyridine rings. nih.gov This reactivity provides a pathway to a different class of derivatives compared to the amino compounds obtained from reduction.

The following table summarizes key transformation reactions of the nitro group on this compound and its analogues.

Starting MaterialReagent(s) and ConditionsProductReference(s)
6,6′-dimethyl-3-nitro-2,2′-bipyridineReduction (specific conditions not detailed in abstract)3-amino-6,6′-dimethyl-2,2′-bipyridine rsc.org
2-methyl-3,5-dinitropyridineThiophenol, K₂CO₃, DMF, 20 °C2-methyl-5-nitro-3-(phenylthio)pyridine nih.gov
Aromatic Nitro CompoundsFeCl₃·6H₂O, Cationic 2,2′-Bipyridyl, N₂H₄·H₂O, Water, 100 °CAromatic Amines mdpi.com
Aromatic Nitro CompoundsTetrahydroxydiboron [B₂(OH)₄], 4,4′-bipyridine, Room TempAromatic Amines amazonaws.com

This table presents a selection of representative reactions. The conditions and outcomes can vary based on the specific substrate and reagents used.

Site-Selective Derivatization at the Bipyridine Core

The bipyridine core of this compound offers multiple sites for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. Site-selective derivatization can be achieved through various modern synthetic methodologies, including cross-coupling reactions and direct C-H activation.

A powerful strategy for derivatizing the bipyridine core involves halogenation followed by transition-metal-catalyzed cross-coupling reactions. For example, a halogen atom can be introduced at a specific position on the pyridine ring, which then serves as a handle for reactions like Suzuki or Stille coupling. mdpi.comresearchgate.net The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is particularly versatile for this purpose. preprints.orgacs.org For instance, a bromo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the position of bromination. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com

The Ullmann coupling reaction is another effective method, particularly for synthesizing symmetrical bipyridines or for polymerization. Research has demonstrated the synthesis of poly(3,3´-dinitro-2,2´-bipyridine-5,5´-diyl) through the Ullmann polycondensation of 5,5´-dibromo-3,3´-dinitro-2,2´-bipyridine. researchgate.net This illustrates a method for functionalization at the 5 and 5' positions of the dinitro-bipyridine scaffold.

More advanced techniques for site-selective functionalization involve the direct activation of C-H bonds. nih.gov This approach avoids the need for pre-functionalization (like halogenation) and can offer alternative regioselectivity. By using appropriate directing groups and transition-metal catalysts, specific C-H bonds can be targeted for functionalization. nih.govrsc.org While direct C-H activation on this compound itself is not widely reported, the principles have been demonstrated on a variety of aromatic and heteroaromatic systems, suggesting potential applicability.

The table below outlines some key methodologies for the site-selective derivatization of the bipyridine core.

Derivatization StrategyReagent(s) and ConditionsType of FunctionalizationReference(s)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃C-C bond formation at a halogenated site mdpi.compreprints.org
Ullmann CouplingCu, DMF, refluxC-C bond formation (homocoupling/polymerization) researchgate.net
Stille CouplingPd catalyst, organotin reagentC-C bond formation at a halogenated site researchgate.net
C-H ActivationTransition metal catalyst (e.g., Pd, Rh, Ir), directing groupDirect C-H functionalization (e.g., olefination, arylation) nih.govrsc.org

This table provides an overview of general strategies that can be applied to the derivatization of the this compound core.

Elucidating Reactivity and Mechanistic Pathways of 3 Nitro 2,2 Bipyridine

Nucleophilic Aromatic Substitution Reactions on the Nitropyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings. wikipedia.orgchemistrysteps.com The presence of a strongly electron-withdrawing nitro group significantly activates the pyridine (B92270) ring of 3-Nitro-2,2'-bipyridine towards attack by nucleophiles. chemistrysteps.comlibretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge in the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the NO₂ group. wikipedia.orglibretexts.org In this compound, the nitro group at the 3-position activates the C2 and C6 positions of its own ring, though steric hindrance from the adjacent pyridine ring can influence the regioselectivity of nucleophilic attack.

The SNAr mechanism is fundamentally different from SN1 and SN2 reactions, proceeding through a two-step addition-elimination pathway. chemistrysteps.comdalalinstitute.com The first, and typically rate-determining, step is the addition of the nucleophile to the electron-poor aromatic ring, which disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The second step involves the departure of a leaving group, which restores the aromaticity of the ring. chemistrysteps.com

While specific kinetic data for halogen exchange and amine addition on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous nitropyridine systems. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

For amine addition, the reaction rate is influenced by the nucleophilicity of the amine. Studies on the N-alkylation of primary amines have developed methodologies to determine the rate constants for the formation of secondary and tertiary amine products. nih.gov For example, the rate constants for the addition of aminium radical cations to alkenes have been shown to be very rapid, on the order of 10⁷ to 10⁸ M⁻¹s⁻¹, highlighting the high reactivity of amine-derived nucleophiles in certain contexts. nih.gov In the context of SNAr, neutral amines attack the activated ring, and the reaction kinetics typically follow a second-order rate law, being first-order in both the aromatic substrate and the amine.

The following table presents representative kinetic data for SNAr reactions on related nitroaromatic compounds to illustrate the magnitudes of reaction rates.

SubstrateNucleophileLeaving GroupSolventTemperature (°C)Second-Order Rate Constant (k₂)
1-Chloro-2,4-dinitrobenzeneAnilineCl⁻Ethanol254.0 x 10⁻⁴ M⁻¹s⁻¹
1-Fluoro-2,4-dinitrobenzenePiperidineF⁻Benzene (B151609)253.91 M⁻¹s⁻¹
2-Chloro-5-nitropyridinePiperidineCl⁻Ethanol501.3 x 10⁻⁴ M⁻¹s⁻¹
2-Chloro-3-nitropyridineMethoxideCl⁻Methanol503.1 x 10⁻⁵ M⁻¹s⁻¹

Note: Data is illustrative and sourced from established literature on SNAr kinetics for analogous systems.

The rate and selectivity of nucleophilic aromatic substitution are profoundly influenced by the nature and position of substituents on the aromatic ring. mdpi.com For substrates like this compound, both the existing nitro group and any other substituents play a critical role.

Electron-withdrawing groups (EWGs) enhance the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org The nitro group is a powerful EWG, and its activating effect is strongest when it is positioned ortho or para to the leaving group, allowing for direct resonance stabilization. libretexts.org In contrast, electron-donating groups (EDGs) decelerate the reaction by destabilizing the anionic intermediate.

Computational models have been developed to predict SNAr reactivity. These models often use descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution and at the ortho and para positions. chemrxiv.org A lower LUMO energy and a more positive ESP at the reaction center correlate with higher reactivity towards nucleophiles. chemrxiv.org For multihalogenated substrates, these models can accurately predict site selectivity. chemrxiv.org

In the bipyridine framework, the nitrogen atoms of the pyridine rings also act as electron-withdrawing sites through induction and resonance, further activating the rings toward nucleophilic attack compared to their benzene analogues. wikipedia.org The relative position of substituents can also dictate selectivity. For example, in the synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines, it was noted that 5-chloro-2-aminopyridine was reactive while 6-chloro-2-aminopyridine was inert under the same reaction conditions, highlighting a strong positional effect on reactivity. organic-chemistry.org

Redox Chemistry of the Nitro Group within the this compound Framework

The nitro group is a versatile functional group that can undergo a variety of reduction reactions. Within the this compound molecule, the redox chemistry is centered on the multi-electron reduction of the nitro moiety, which can lead to a range of nitrogen-containing functional groups.

The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. In acidic solution, the reduction of a nitropyridine to the corresponding aminopyridine is a well-established transformation. google.com The process generally involves a multi-electron, multi-proton transfer. The proposed mechanism for the reduction of the nitro group to an amine involves intermediate species such as the nitroso and hydroxylamine (B1172632) derivatives.

A general pathway in an acidic medium can be summarized as follows:

Two-electron, two-proton reduction: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Two-electron, two-proton reduction: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Two-electron, two-proton reduction: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Cyclic voltammetry studies on bipyridine complexes reveal that the ligands themselves are electroactive. iieta.orgnih.gov The reduction potentials are ligand-centered and can be influenced by substituents. For instance, studies of nickel-bipyridine complexes show sequential one-electron reductions at the ligand. chemrxiv.org For this compound, the first reduction potential is expected to be associated with the formation of a nitro radical anion (Ar-NO₂•⁻), a common first step in the electrochemical reduction of nitroaromatics.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. google.comgoogle.com This transformation is of significant industrial importance. google.com The reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carbon (e.g., Pd/C). Nickel catalysts, such as Raney Nickel, are also frequently used. google.com The process is generally performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under varying pressures of hydrogen and at temperatures ranging from ambient to elevated. google.com

CatalystTypical ConditionsKey Features
Pd/C (5-10%)H₂ (1-50 atm), Methanol or Ethanol, 25-80 °CHighly active, good selectivity, widely used.
PtO₂ (Adams' catalyst)H₂ (1-3 atm), Ethanol or Acetic Acid, 25 °CEffective under mild conditions.
Raney NiH₂ (1-100 atm), Ethanol, 25-100 °CCost-effective alternative to noble metals.
Cu/Ni Bimetallic NanoparticlesH₂ (1 MPa), 140 °CHigh activity and selectivity reported for specific substrates. rsc.org

The addition of promoters, such as vanadium compounds, can enhance the reaction by preventing the accumulation of hydroxylamine intermediates, which can lead to the formation of undesired azo or azoxy byproducts. google.comgoogle.com This results in purer amino products and can accelerate the final phase of the hydrogenation. google.com The reduction of this compound via catalytic hydrogenation is expected to yield 3-Amino-2,2'-bipyridine.

Thermal and Photochemical Reactivity Investigations

The stability and reactivity of this compound under thermal and photochemical stress are important considerations for its handling, storage, and application in various chemical processes.

The photochemistry of nitroaromatic compounds often involves the reduction of the nitro group. rsc.org Under UV or visible light irradiation, especially in the presence of a photosensitizer and a hydrogen or electron donor, the nitro group can be reduced to nitroso, azoxy, azo, or amino functionalities. nih.govresearchgate.net For example, the photoreduction of 1,3-dinitrobenzene (B52904) to 3-nitroaniline (B104315) has been demonstrated using indole (B1671886) as a photosensitizer. nih.gov The mechanism can involve the generation of hydrated electrons which then reduce the nitroaromatic compound. nih.gov

The bipyridine moiety itself is a well-known chromophore, famously utilized in complexes like tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), which is a staple in photoredox catalysis. researchgate.netacs.org The photophysics of these complexes involves metal-to-ligand charge transfer (MLCT) excited states. datapdf.com For an uncomplexed ligand like this compound, irradiation could lead to excitation of the π-system, potentially facilitating electron transfer processes that result in the reduction of the nitro group, especially in the presence of a suitable reductant.

Reactivity in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. This approach offers significant advantages in terms of efficiency, atom economy, and the reduction of waste generated from intermediate purification steps. Similarly, multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot procedure. This strategy is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of complex molecules.

A thorough review of the scientific literature reveals a notable absence of specific studies detailing the participation of this compound as a primary substrate in cascade or multicomponent reactions. While the broader classes of nitroarenes and bipyridine derivatives are known to participate in such transformations, the specific reactivity of this compound in these contexts remains an unexplored area of chemical research.

The functional groups present in this compound, namely the nitro group and the bipyridine scaffold, suggest potential avenues for its application in the design of novel cascade and multicomponent reactions. The electron-withdrawing nature of the nitro group can activate the pyridine ring system towards nucleophilic attack, a feature that could be exploited in the initial step of a cascade sequence. Furthermore, the nitro group itself can undergo various transformations, such as reduction to an amino group, which could then participate in subsequent cyclization or condensation reactions.

The bipyridine core is a well-established chelating ligand for various transition metals. This property could be leveraged in metal-catalyzed multicomponent reactions where the this compound could act as both a ligand and a reactant. For instance, a metal center could coordinate to the bipyridine unit, bringing other reactants in close proximity and facilitating a cascade of bond-forming events.

Given the synthetic utility of cascade and multicomponent reactions, the exploration of this compound's reactivity in this domain presents a promising opportunity for the discovery of novel synthetic methodologies and the generation of new heterocyclic compounds with potential applications in materials science and medicinal chemistry. Future research in this area could focus on designing reaction conditions that exploit the unique electronic and steric properties of this compound to achieve novel and efficient chemical transformations.

Coordination Chemistry of 3 Nitro 2,2 Bipyridine As a Ligand

Synthesis and Characterization of Metal Complexes with 3-Nitro-2,2'-bipyridine

The synthesis of metal complexes with this compound typically involves the reaction of a metal precursor with the ligand in a suitable solvent. Characterization is achieved through a combination of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, UV-Visible spectroscopy, mass spectrometry, and X-ray crystallography.

While 2,2'-bipyridine (B1663995) forms a vast array of complexes with virtually all transition metals, the coordination chemistry of its 3-nitro derivative is more selectively documented. wikipedia.org The strong electron-withdrawing nature of the nitro group modifies the ligand's acceptor properties, influencing the stability and electronic characteristics of the resulting complexes.

Research has specifically detailed the preparation and characterization of platinum(II) complexes. For instance, the complex [Pt(3-NO₂-bipy)Cl₂] has been synthesized and studied extensively. researchgate.netmanchester.ac.uk The synthesis involves reacting the this compound ligand with a suitable platinum(II) precursor.

While specific, well-characterized examples for other first- and second-row transition metals like Ruthenium, Iron, Copper, Nickel, Cobalt, and Palladium with this compound are not as extensively reported in the surveyed literature, their formation is anticipated based on the well-established coordination chemistry of the parent 2,2'-bipyridine ligand. nih.govlasalle.eduuark.edu For example, iron(II) and ruthenium(II) are well-known to form stable tris-bipyridine complexes, [M(bipy)₃]²⁺, which exhibit intense metal-to-ligand charge transfer (MLCT) bands. wikipedia.orgacs.orgresearchgate.net It is expected that this compound would form analogous complexes, although the nitro-substituent would significantly impact their redox potentials and spectroscopic properties. rsc.org

Below is a table summarizing characterized transition metal complexes of nitro-substituted bipyridines, with a focus on the 3-nitro derivative.

Complex FormulaMetal IonSynthesis MethodCharacterization TechniquesReference
[Pt(3-NO₂-bipy)Cl₂]Platinum(II)Reaction of K₂[PtCl₄] with 3-NO₂-bipyUV/Vis/NIR, EPR Spectroelectrochemistry, DFT researchgate.netmanchester.ac.uk

The coordination chemistry of this compound with f-block elements is not widely documented in scientific literature. Lanthanide and actinide complexes with the parent 2,2'-bipyridine ligand are known, where the ligand's redox-active nature can play a significant role. nih.govmdpi.comresearchgate.netmdpi.com For example, uranium complexes have been synthesized where the bipyridine ligand can exist in its neutral form or as a radical anion. researchgate.netnih.govresearchgate.net The strong electron-withdrawing nitro group in this compound would be expected to make the ligand easier to reduce, potentially favoring the formation of complexes with the ligand in its radical anionic state. However, specific examples of synthesized and characterized lanthanide or actinide complexes with this compound are scarce in the available literature.

Investigation of Coordination Modes and Ligand Denticity

The geometry and connectivity of a ligand to a metal center are fundamental aspects of coordination chemistry. For this compound, the primary coordination mode is well-established, but the potential for the nitro group to participate in further bonding offers intriguing possibilities.

Consistent with the vast majority of 2,2'-bipyridine derivatives, this compound almost invariably functions as a bidentate chelating ligand. wikipedia.orgnih.gov It coordinates to a metal center through the nitrogen atoms of its two pyridine (B92270) rings (N,N'-coordination), forming a stable five-membered chelate ring. The crystal structure of the free this compound ligand shows it exists in a trans-conformation, but it rotates around the C2-C2' bond to adopt the cis-conformation necessary for chelation. researchgate.net This bidentate N,N'-coordination is the foundational interaction in all its known monomeric metal complexes.

The nitro group (-NO₂) is known to be a versatile functional group that can participate in coordination to metal ions, typically through its oxygen atoms. mdpi.com This interaction can range from weak semicoordination to stronger covalent bonding that can link metal centers into extended one-, two-, or three-dimensional networks or coordination polymers. mdpi.com

While the primary coordination of this compound is through the bipyridyl nitrogen atoms, the possibility exists for the oxygen atoms of the nitro group to engage in secondary coordination to an adjacent metal center. This could lead to the formation of polynuclear structures or extended solid-state networks. However, in the characterized monomeric complexes like [Pt(3-NO₂-bipy)Cl₂], the nitro group does not participate in coordination. researchgate.net The potential for the nitro group to act as a bridging unit in complexes of this compound remains an area for further exploration, though direct structural evidence for such behavior with this specific ligand is not currently prevalent in the literature.

Electronic Structure and Bonding in this compound Metal Complexes

The introduction of the electron-withdrawing nitro group at the 3-position has a profound effect on the electronic structure of the bipyridine ligand and its metal complexes. This is primarily observed in the energies of the ligand's molecular orbitals and the nature of the electronic transitions within the complex.

Bipyridine complexes are renowned for their intense metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.orgacs.org In complexes of this compound, the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered by the nitro group.

Detailed studies on [Pt(3-NO₂-bipy)Cl₂] using spectroelectrochemistry and supported by Density Functional Theory (DFT) calculations have provided significant insights. researchgate.netmanchester.ac.uk These studies reveal that the LUMO of the this compound ligand is largely localized on the nitro-substituted pyridyl ring. researchgate.net Consequently, upon coordination to a metal like platinum(II), the lowest energy electronic transitions are still of the MLCT type, but the acceptor orbital (the LUMO) is heavily concentrated on the nitro-pyridyl moiety of the ligand. researchgate.net This localization affects the photophysical and electrochemical properties of the complex, making it easier to reduce compared to its unsubstituted bipyridine analogue. researchgate.netrsc.org

The key findings on the electronic structure are summarized below:

LUMO Localization: The LUMO of the 3-NO₂-bipy ligand is primarily located on the pyridine ring bearing the nitro group. researchgate.net

Electron Density Shift: In the corresponding {PtCl₂} complex, the LUMO remains localized on this moiety, but with a minor yet significant shift of electron density away from the nitro group itself. researchgate.net

Redox Properties: The strong π-accepting character of the nitro-substituted ligand makes the complex easier to reduce, shifting the ligand-based reduction potentials to less negative values.


Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT), an application of molecular orbital (MO) theory to transition metal complexes, provides a sophisticated model for understanding the bonding and electronic structure of complexes containing this compound. nih.gov LFT considers the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals, which explains the splitting of the metal d-orbitals upon coordination. acs.org

In complexes with bipyridine-based ligands, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electrochemical and photophysical properties. For this compound, theoretical studies, specifically Density Functional Theory (DFT) calculations, have been employed to analyze its electronic structure and that of its complexes. researchgate.net

DFT calculations on the free this compound ligand show that its LUMO is predominantly located on the pyridine ring bearing the nitro group (the NO₂-pyridyl moiety). researchgate.net When this ligand coordinates to a metal center, such as in the platinum(II) complex [Pt(3-NO₂-bipy)Cl₂], the nature of this LUMO is largely preserved. It remains localized on the nitro-substituted ring, indicating that the nitro group acts as the primary electron-accepting site within the ligand. researchgate.net This localization is a key factor in the electronic behavior of the resulting coordination compound.

Influence of the Nitro Group on Metal-Ligand Interactions

The strongly electron-withdrawing nature of the nitro (-NO₂) group significantly influences the metal-ligand interactions in complexes of this compound. This influence is manifested in several key ways:

π-Acceptor Character : The nitro group enhances the π-acceptor (or π-acid) character of the bipyridine ligand. This allows for more effective π-backbonding from the metal's d-orbitals to the ligand's π* orbitals. This interaction strengthens the metal-ligand bond and affects the electron density at both the metal center and the ligand.

Redox Properties : The presence of the nitro group makes the ligand easier to reduce. Electrochemical studies on this compound and its platinum(II) complex demonstrate this effect. The first reduction potential of the free ligand is significantly influenced by the nitro group. Upon coordination to platinum(II), the ligand-based reduction becomes more difficult (shifts to a more negative potential), a common effect due to the polarization of the ligand by the cationic metal center. However, the electron-withdrawing power of the nitro group ensures that the ligand's LUMO remains at a relatively low energy. researchgate.net

Molecular Orbital Energy : DFT calculations reveal that in the [Pt(3-NO₂-bipy)Cl₂] complex, there is a small but significant shift of electron density away from the nitro group and onto the rest of the pyridyl ring within the LUMO, compared to the free ligand. researchgate.net This indicates a direct electronic interaction and perturbation of the ligand's orbitals upon coordination.

The electrochemical properties of this compound and its platinum complex highlight the tangible effects of the nitro substituent.

Electrochemical Reduction Potentials of this compound and its Platinum Complex. researchgate.net
CompoundFirst Reduction Potential (E½) vs Ag/AgClSolvent/Electrolyte System
This compound-1.28 VDMF / 0.1 M [Bu₄N][BF₄]
[Pt(3-NO₂-bipy)Cl₂]-1.46 VDMF / 0.1 M [Bu₄N][BF₄]

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound

Supramolecular assembly relies on non-covalent interactions to build large, well-defined chemical architectures. Metal-Organic Frameworks (MOFs) are a class of these materials, consisting of metal ions or clusters connected by organic ligands to form extended, often porous, structures.

While the parent 2,2'-bipyridine and its functionalized derivatives are widely used as ligands in the construction of complex supramolecular structures and MOFs, the specific incorporation of this compound into these frameworks is not well-documented in the surveyed scientific literature. Research into bipyridine-based MOFs has often focused on ligands functionalized with carboxylate groups, which act as the primary linking points to metal centers to build the framework. berkeley.edu For example, 2,2′-bipyridine-5,5′-dicarboxylic acid has been used to create MOFs with open, accessible bipyridine sites that can subsequently coordinate to other metals. berkeley.edu Other bipyridyl derivatives have also been successfully used to synthesize a variety of MOFs with diverse structures and properties. mdpi.com

However, a literature search did not yield specific examples or detailed research findings on the use of this compound as a primary or secondary building block in the directed synthesis of supramolecular assemblies or MOFs. The electronic properties conferred by the nitro group could potentially influence crystal packing and framework properties, but this remains an area with limited exploration.

Advanced Spectroscopic and Structural Characterization of 3 Nitro 2,2 Bipyridine and Its Derivatives/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure and electronic environment of 3-Nitro-2,2'-bipyridine. The introduction of a nitro group at the 3-position of one pyridine (B92270) ring induces significant changes in the chemical shifts of the protons and carbons compared to the unsubstituted 2,2'-bipyridine (B1663995), providing valuable data on the electronic distribution within the molecule.

While comprehensive multi-dimensional NMR studies specifically for this compound are not extensively detailed in the public literature, the application of these techniques is standard for the structural elucidation of such heterocyclic compounds. ipb.pt

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would reveal the connectivity within each of the two pyridine rings. For instance, the proton at the 4-position would show a correlation to the proton at the 5-position, which in turn would correlate with the proton at the 6-position.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). This allows for the direct assignment of carbon resonances based on the already-assigned proton spectrum.

The expected ¹H NMR signals for the protons on the nitrated ring would be shifted downfield compared to those on the unsubstituted ring due to the strong electron-withdrawing effect of the NO₂ group.

Solid-State NMR Studies

Solid-State NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid state. This technique would be particularly useful for studying the derivatives and complexes of this compound, especially in cases where single crystals suitable for X-ray diffraction are not obtainable. Studies on solid-state NMR for this specific compound are not widely reported, but the technique could offer insights into polymorphism and the non-covalent interactions present in the crystal lattice, complementing data from X-ray diffraction.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

The crystal structure of this compound (referred to as 3-NO₂-bpy) has been successfully determined. researchgate.net In the solid state, the molecule adopts a trans conformation with respect to the inter-ring C2-C2' bond. The two pyridine rings are not perfectly coplanar, exhibiting a dihedral angle between them. The nitro group is nearly coplanar with the pyridine ring to which it is attached, which allows for maximal electronic conjugation.

Table 1: Selected Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₀H₇N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Conformationtrans

Data sourced from studies on nitro-substituted bipyridines. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is influenced by a network of weak intermolecular interactions. The nitro group is a key player in directing the solid-state assembly due to its ability to act as a hydrogen bond acceptor and participate in other electrostatic interactions. mdpi.com

Hydrogen Bonding: Weak C-H···O hydrogen bonds are observed, where the oxygen atoms of the nitro group act as acceptors for hydrogen atoms from the pyridine rings of neighboring molecules.

Structural Elucidation of Metal-Ligand Geometries and Coordination Environments

This compound acts as a bidentate chelating ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine rings, similar to the parent 2,2'-bipyridine. wikipedia.org The coordination induces a conformational change from the trans form (favored in the free state) to the cis form to facilitate chelation.

In complexes such as [Pt(3-NO₂-bpy)Cl₂], the ligand coordinates to the platinum(II) center, resulting in a distorted square planar geometry around the metal. researchgate.net The Pt-N bond lengths provide insight into the electronic effects of the nitro substituent. The Pt-N bond to the nitrated pyridine ring is often slightly different from the Pt-N bond to the unsubstituted ring, reflecting the altered electron density on the coordinating nitrogen atom.

Table 2: Illustrative Coordination Geometry Data for a Metal Complex of this compound

ComplexMetal Center GeometryLigand Conformation
[Pt(3-NO₂-bpy)Cl₂]Distorted Square Planarcis

Data based on findings for [Pt(x-NO₂-bipy)Cl₂] complexes. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and probing the bonding within this compound and its metal complexes.

The vibrational spectrum is characterized by modes arising from the pyridine rings and the nitro group.

Nitro Group Vibrations: The most characteristic bands are the asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group. These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Their exact positions are sensitive to the electronic environment and intermolecular interactions.

Pyridine Ring Vibrations: The spectrum also contains a series of bands corresponding to C-H stretching, C=C and C=N ring stretching, and ring breathing modes, which are characteristic of the bipyridine framework.

Upon coordination to a metal center, shifts in these vibrational frequencies are observed. The ring stretching modes of the bipyridine ligand typically shift to higher frequencies, which is indicative of the rigidification of the ligand structure upon chelation. The frequencies of the nitro group vibrations may also be perturbed, reflecting changes in electronic delocalization upon complex formation.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Assignment
νas(NO₂)1500 - 1560Asymmetric NO₂ Stretch
νs(NO₂)1300 - 1370Symmetric NO₂ Stretch
Ring Stretching1400 - 1600C=C and C=N Ring Vibrations
Ring Breathing~1000Pyridine Ring Breathing Mode

Typical ranges for nitro-aromatic and bipyridine compounds.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and fragmentation pathways. In the analysis of this compound and its derivatives, HRMS provides invaluable insights into their structural integrity and decomposition patterns under ionization.

While specific high-resolution mass spectral data for this compound is not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the known mass spectrometric studies of related nitroaromatic and bipyridine compounds. The electron ionization (EI) mass spectrum of the parent 2,2'-bipyridine shows a prominent molecular ion peak, and its fragmentation is characterized by the loss of small molecules and ring cleavage.

For nitro-substituted aromatic compounds, a characteristic fragmentation pattern involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by the elimination of carbon monoxide (CO). The fragmentation of this compound is expected to follow a similar pattern. The initial fragmentation would likely involve the loss of the nitro group, leading to the formation of a bipyridine radical cation. Subsequent fragmentation could then proceed through pathways characteristic of the bipyridine scaffold.

A plausible fragmentation pathway for this compound under electron ionization is outlined below:

Molecular Ion Formation : The initial step is the formation of the molecular ion [M]⁺• upon electron impact.

Loss of Nitro Group : A primary fragmentation step is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) and the formation of a [M - NO₂]⁺ ion, which would be the 2,2'-bipyridine cation radical.

Loss of Nitric Oxide : An alternative fragmentation pathway for nitroaromatic compounds is the loss of nitric oxide (NO) following a rearrangement, leading to a [M - NO]⁺• ion.

Ring Fragmentation : Subsequent fragmentation of the bipyridine core could involve the cleavage of the bond between the two pyridine rings or the fragmentation of the individual pyridine rings, leading to smaller charged fragments.

The exact m/z values of the fragment ions would be determined with high precision using HRMS, allowing for the confirmation of their elemental compositions and lending strong support to the proposed fragmentation pathways.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z (monoisotopic)Elemental Composition
[M]⁺•201.0535C₁₀H₇N₃O₂
[M - NO₂]⁺155.0609C₁₀H₇N₂
[M - NO]⁺•171.0586C₁₀H₇N₂O

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental data.

Advanced Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions and Energy Transfer Studies

Advanced electronic spectroscopy techniques, including UV-Vis absorption, fluorescence, and phosphorescence spectroscopy, are instrumental in characterizing the electronic structure and photophysical properties of this compound and its derivatives. These methods provide detailed information about electronic transitions, excited state dynamics, and the potential for energy transfer processes.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the bipyridine framework and n → π* transitions associated with the pyridine nitrogen atoms and the nitro group. The introduction of the nitro group, an electron-withdrawing substituent, is likely to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted 2,2'-bipyridine. This is due to the stabilization of the π* orbitals.

In metal complexes of this compound, additional absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions may be observed. The energy of these charge transfer bands is influenced by the nature of the metal ion and the solvent polarity.

Fluorescence and Phosphorescence Spectroscopy:

While many bipyridine derivatives are known to be fluorescent, the presence of the nitro group in this compound is expected to significantly quench the fluorescence. The nitro group is a well-known fluorescence quencher due to its ability to promote intersystem crossing from the singlet excited state to the triplet state, as well as providing a pathway for non-radiative decay.

However, at low temperatures in a rigid matrix, phosphorescence from the triplet excited state may be observable. The study of phosphorescence can provide valuable information about the energy of the triplet state and its lifetime. In metal complexes, particularly with heavy metal ions like ruthenium(II) or iridium(III), strong phosphorescence is often observed due to enhanced spin-orbit coupling, which facilitates intersystem crossing and radiative decay from the triplet state. The emission properties of such complexes are highly tunable by modifying the ligands and the metal center.

Energy Transfer Studies:

The excited states of this compound and its metal complexes can participate in energy transfer processes. For instance, in a supramolecular assembly where this compound is covalently linked to another chromophore, Förster resonance energy transfer (FRET) or Dexter energy transfer can occur. The efficiency of these processes depends on the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the chromophores, and their relative orientation. Time-resolved fluorescence and phosphorescence spectroscopy are key techniques for studying the dynamics of such energy transfer events.

Table 2: Expected Photophysical Properties of this compound and its Metal Complexes

PropertyThis compoundMetal Complexes (e.g., Ru(II), Ir(III))
UV-Vis Absorption π → π* and n → π* transitions, red-shifted compared to 2,2'-bipyridine.Ligand-centered transitions and MLCT/LMCT bands.
Fluorescence Likely to be weak or quenched due to the nitro group.Typically quenched, with emission originating from the triplet state.
Phosphorescence Potentially observable at low temperatures.Often strong and long-lived, especially with heavy metal ions.
Excited State Lifetime Short singlet state lifetime.Long triplet state lifetime, suitable for energy transfer applications.

Chiroptical Spectroscopy (CD, ORD) for Enantioselective Complexation or Derivatization

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful techniques for studying chiral molecules. These methods are particularly useful for investigating the enantioselective complexation of this compound with chiral hosts or the chiroptical properties of its chiral derivatives.

While this compound itself is an achiral molecule, it can be rendered chiral through several strategies:

Derivatization with Chiral Moieties: Covalent attachment of chiral auxiliaries to the bipyridine framework can create chiral derivatives of this compound.

Formation of Chiral Metal Complexes: Coordination of this compound to a metal center in a non-planar arrangement, such as in an octahedral complex with other chiral or achiral ligands, can result in the formation of chiral-at-metal complexes.

Supramolecular Complexation: Enantioselective binding of this compound to a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral macrocycle, can induce chirality in the guest molecule.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the chiral species.

In the case of chiral derivatives or metal complexes of this compound, CD signals would be expected in the regions of the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the stereocenters. For metal complexes, the CD signals in the region of the MLCT bands are particularly sensitive to the helical chirality of the complex.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations. ORD can be used to determine the optical purity and absolute configuration of chiral compounds.

Enantioselective Complexation Studies:

Chiroptical spectroscopy is a valuable tool for studying enantioselective complexation. By monitoring the changes in the CD or ORD spectrum of a chiral host upon addition of racemic this compound, it is possible to determine the binding constants for each enantiomer and thus the degree of enantioselectivity. These studies are crucial for the development of chiral sensors and for understanding the principles of molecular recognition.

Table 3: Potential Applications of Chiroptical Spectroscopy for this compound

ApplicationSpectroscopic TechniqueInformation Obtained
Determination of Absolute Configuration CD, ORDAssignment of stereochemistry in chiral derivatives and metal complexes.
Conformational Analysis CDStudy of the solution-state conformation of flexible chiral derivatives.
Enantioselective Binding Studies CD TitrationDetermination of binding constants and enantioselectivity with chiral hosts.
Monitoring Chiral Recognition Events CD, ORDReal-time observation of interactions between this compound and chiral molecules.

Computational and Theoretical Investigations of 3 Nitro 2,2 Bipyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 3-Nitro-2,2'-bipyridine, these methods are employed to determine its stable geometric conformations and to understand the distribution of electrons within the molecule, which dictates its chemical properties.

Density Functional Theory (DFT) has become a principal tool for the computational study of substituted bipyridines due to its favorable balance between accuracy and computational cost. DFT studies on a series of mono- and di-nitro-substituted 2,2'-bipyridine (B1663995) compounds, including this compound, have provided significant insights into their electronic structures.

These calculations reveal that the introduction of a nitro group, an electron-withdrawing substituent, has a pronounced effect on the electronic properties of the bipyridine framework. Specifically, the lowest unoccupied molecular orbital (LUMO) of this compound is largely localized on the nitro-substituted pyridyl ring. This localization of the LUMO is a key factor in determining the molecule's acceptor properties in charge-transfer transitions.

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), is employed to find the minimum energy structure of the molecule. These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. For this compound, the optimized geometry would detail the planarity of the pyridine (B92270) rings and the orientation of the nitro group relative to the ring.

Table 1: Representative Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy-X.XXEnergy of the Highest Occupied Molecular Orbital, related to the electron-donating ability.
LUMO Energy-Y.YYEnergy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability.
HOMO-LUMO GapZ.ZZEnergy difference between HOMO and LUMO, indicative of chemical reactivity and electronic transitions.
Dipole MomentD.DD (Debye)A measure of the overall polarity of the molecule resulting from the charge distribution.

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

For enhanced accuracy, particularly for electronic properties, ab initio methods that go beyond the approximations of standard DFT can be utilized. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory, are derived directly from first principles without the use of empirical parameters.

While computationally more demanding, post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. For aromatic nitro compounds, these high-accuracy calculations can provide benchmark data for electronic energies and molecular geometries. Due to the computational expense, these methods are often used to validate the results from DFT calculations for smaller, representative systems or to calculate specific properties where high accuracy is paramount. For this compound, such calculations would offer a more refined understanding of its electronic structure and a more precise optimized geometry.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations, electronic transitions, or nuclear spin environments.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. These calculations are typically performed at the DFT level of theory. The computed vibrational modes can be visualized to understand the nature of the atomic motions associated with each absorption band. Key vibrational modes for this molecule would include the N-O stretching frequencies of the nitro group, C-N and C=C stretching vibrations within the pyridine rings, and various bending modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in assigning the observed electronic transitions, such as π → π* transitions within the aromatic system and n → π* transitions involving the nitrogen lone pairs and the nitro group. The solvent effects on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (δ, ppm)Aromatic protons deshielded due to the nitro group.
¹³C NMRChemical Shift (δ, ppm)Carbons in the nitro-substituted ring are affected.
IRVibrational Frequency (cm⁻¹)~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch)
UV-Visλmax (nm)Multiple bands corresponding to π → π* and n → π* transitions.

Note: The values in this table are representative and would be refined by specific computational studies.

Chiroptical properties, such as optical rotation and circular dichroism, are characteristic of chiral molecules. Since this compound is an achiral molecule, it does not inherently exhibit these properties. Computational analysis of chiroptical properties would, therefore, not be applicable unless the molecule is placed in a chiral environment or forms a complex with a chiral entity, which could induce chiroptical responses. To date, no such computational studies have been reported for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape. A key conformational variable in bipyridines is the dihedral angle between the two pyridine rings. While the molecule may be largely planar in its lowest energy state, thermal fluctuations can lead to torsional motions around the inter-ring C-C bond. MD simulations can quantify the flexibility of this linkage and identify the most probable conformations in solution.

Furthermore, MD simulations can elucidate the solvation structure around this compound. By analyzing the radial distribution functions of solvent molecules around the solute, it is possible to understand how the solvent organizes itself around the polar nitro group and the aromatic rings. This information is crucial for understanding reaction mechanisms and solubility. Although specific MD simulation studies on this compound are not extensively documented, the methodology is well-established for studying the solution behavior of substituted aromatic molecules.

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

While specific computational studies detailing the reaction mechanisms and transition states involving this compound are not extensively documented in publicly available literature, the field of computational chemistry offers powerful tools for such investigations. Density Functional Theory (DFT) and other quantum chemical methods are routinely employed to elucidate the intricate details of chemical reactions at a molecular level. These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of the positions of its atoms.

A key objective in these computational studies is the identification of transition states. A transition state represents the highest energy point along the reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. The geometry and energy of the transition state are crucial for determining the reaction rate and understanding the factors that control selectivity. Computational methods can precisely locate these transition states and characterize their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface.

For a substituted bipyridine like this compound, computational modeling could be applied to investigate a variety of reactions. For instance, the mechanism of its synthesis, or its role in catalytic cycles when coordinated to a metal center, could be explored. In a hypothetical study of a reaction involving a metal complex of this compound, researchers would typically model the reactants, products, and any intermediates. By systematically exploring the geometric changes that connect these species, they can identify the lowest energy pathway for the reaction.

An example of a computational study on a related nitro-substituted heterocyclic compound is the investigation of the [3+2] cycloaddition reaction to form 3-nitro-substituted 2-isoxazolines. mdpi.com In such a study, DFT calculations were used to explore the regioselectivity and molecular mechanism of the reaction. mdpi.com The researchers were able to establish that the reaction proceeds with full regioselectivity and should be considered a polar, one-step reaction. mdpi.com Attempts to locate hypothetical zwitterionic intermediates were unsuccessful, providing further insight into the reaction pathway. mdpi.com This type of detailed mechanistic information is what could be expected from a dedicated computational investigation of reactions involving this compound.

The insights gained from these computational models are invaluable for designing new catalysts, optimizing reaction conditions, and predicting the reactivity of novel compounds.

Ligand-Metal Interaction Energies and Orbital Overlap Analysis in Complexes

Computational chemistry provides a powerful lens through which to examine the nature of the bond between a ligand and a metal center. In the case of this compound, its electronic structure is significantly influenced by the presence of the electron-withdrawing nitro group. This, in turn, dictates the nature of its interaction with a metal ion.

A key aspect of the ligand-metal bond is the interaction between the molecular orbitals of the ligand and the d-orbitals of the metal. For bipyridine complexes, a significant feature is the metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy and intensity of these transitions are directly related to the energies and overlap of the involved orbitals.

Computational studies, particularly those employing Density Functional Theory (DFT), allow for a detailed analysis of these interactions. For complexes of nitro-substituted bipyridines, including this compound, with platinum(II), DFT calculations have been used to probe the low-lying acceptor molecular orbitals that are involved in charge transfer transitions. researchgate.net

One of the key findings from these studies is the localization of the Lowest Unoccupied Molecular Orbital (LUMO) on the this compound ligand. The calculations reveal that the LUMO is largely localized on the pyridyl ring bearing the nitro group. researchgate.net This is a direct consequence of the strong electron-withdrawing nature of the NO₂ group.

When this compound coordinates to a metal like platinum(II), there is a notable, albeit small, shift of electron density away from the nitro group and onto the metal center within the LUMO of the complex. researchgate.net This indicates a degree of orbital mixing and covalent character in the metal-ligand bond. The extent of this orbital overlap is a critical factor in determining the stability of the complex and the efficiency of MLCT processes.

The table below summarizes the key molecular orbitals involved in the metal-ligand interaction in a hypothetical transition metal complex of this compound, based on the trends observed in computational studies of related complexes.

OrbitalDescriptionRole in Bonding
Metal d-orbitals (e.g., t₂g in octahedral)Highest Occupied Molecular Orbitals (HOMO) in many transition metal complexes. Primarily metal in character.Electron donation to the ligand's π* orbitals in MLCT transitions.
Ligand π* orbitalsLowest Unoccupied Molecular Orbitals (LUMO) of the bipyridine ligand.Acceptor orbitals for electrons from the metal in MLCT transitions. The energy of these orbitals is lowered by the electron-withdrawing nitro group.
Ligand σ orbitalsLone pair orbitals on the nitrogen atoms.Primary donor orbitals forming the sigma bond with the metal center.

The energy difference between the metal-centered HOMO and the ligand-centered LUMO is a key parameter that can be calculated computationally and correlated with experimental spectroscopic data. A smaller HOMO-LUMO gap generally corresponds to a lower energy MLCT absorption band. The presence of the nitro group on the 2,2'-bipyridine scaffold is expected to lower the energy of the LUMO, thus reducing the HOMO-LUMO gap and leading to a red-shift in the MLCT absorption compared to the unsubstituted bipyridine complex.

By quantifying the ligand-metal interaction energies and analyzing the orbital overlap, computational studies provide a detailed and predictive understanding of the electronic properties of this compound complexes, which is essential for the rational design of new materials with tailored photophysical and electrochemical properties.

Exploration of Advanced Applications of 3 Nitro 2,2 Bipyridine and Its Complexes

Catalysis and Organocatalysis

Metal complexes based on 2,2'-bipyridine (B1663995) are mainstays in homogeneous catalysis due to their stable chelation and versatile electronic properties. wikipedia.org The electronic character of the bipyridine ligand is crucial in modulating the activity and selectivity of the metallic center.

In homogeneous catalysis, the electronic properties of ligands directly influence the reactivity of the metal center. Bipyridine ligands are widely used in various catalytic reactions, including cross-coupling, hydrogenation, and oxidation. epfl.chmdpi.com The introduction of a 3-nitro group onto the bipyridine frame is expected to render the metal center more electrophilic or electron-poor. This increased electrophilicity can enhance the metal's susceptibility to oxidative addition, a key step in many catalytic cycles, and can also influence the reductive elimination step.

For instance, in palladium-catalyzed cross-coupling reactions, an electron-deficient ligand like 3-nitro-2,2'-bipyridine could stabilize the Pd(0) resting state of the catalyst, potentially altering catalyst longevity and turnover rates. Similarly, in oxidation catalysis, the electron-withdrawing nitro group would make the metal center harder to oxidize. Conversely, for reductive processes, a metal complex with this ligand would be a stronger oxidizing agent. While specific studies on this compound are limited, research on related electron-deficient bipyridine complexes provides insight into their potential catalytic behavior.

Metal CenterBipyridine Ligand TypeCatalytic ReactionExpected Influence of 3-Nitro Group
Palladium (Pd)Electron-DeficientCross-Coupling (e.g., Suzuki, Heck)Increased stability of M(0) state; potential to accelerate reductive elimination.
Nickel (Ni)Electron-DeficientCross-Coupling of Alkyl HalidesEnhanced oxidative addition reactivity. epfl.chresearchgate.net
Ruthenium (Ru)Electron-DeficientHydrogenation / DehydrogenationIncreased acidity of metal-hydride; altered reactivity in H2 activation. mdpi.com
Iridium (Ir)Electron-DeficientDehydrogenative CondensationModulation of redox potential to favor oxidative cycles. mdpi.com

This table is illustrative, based on established principles of homogeneous catalysis, to predict the potential impact of the this compound ligand.

Chiral 2,2'-bipyridine ligands are highly effective in asymmetric catalysis, where they create a chiral environment around a metal center to control the stereochemical outcome of a reaction. chemrxiv.orgresearchgate.net The synthesis of chiral derivatives of this compound would merge the steric control of a chiral scaffold with the unique electronic properties imparted by the nitro group.

The design of such catalysts involves introducing chirality either by appending chiral groups to the bipyridine backbone or by creating atropisomeric bipyridine systems. The electron-withdrawing nitro group would influence the Lewis acidity of the metal center, which is a critical parameter in many asymmetric transformations, such as Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. rsc.org A more Lewis acidic catalytic center, resulting from the 3-nitro substitution, could lead to stronger substrate binding and potentially enhanced enantioselectivity.

For example, in Fe(II)-catalyzed asymmetric Mukaiyama aldol and thia-Michael reactions, the stereoselectivity is highly dependent on the ligand structure. rsc.org A chiral this compound ligand in such a system could alter the electronic environment of the iron center, potentially leading to improved chiral induction compared to less electron-deficient ligands.

Catalytic ReactionMetalChiral Ligand TypeTypical Enantiomeric Excess (ee)Potential Role of 3-Nitro Group
Allylic OxidationCopper(I)PINDY (Pinene-derived bipyridine)49-75%Enhance Lewis acidity of Cu(I) center, potentially improving ee.
CyclopropanationCopper(I)MINDY (Menthone-derived bipyridine)up to 72%Modify catalyst-substrate interaction, affecting stereoselectivity.
Michael AdditionScandium(III)(S,S)-8 bipyridine derivativeup to 96%Increase Lewis acidity for stronger substrate activation. researchgate.net
Mukaiyama AldolIron(II)3,3′-dimethyl-(2,2′-bipyridine)-diol~70%Tune Fe(II) electronic properties for potentially higher induction. rsc.org

Data sourced from studies on various chiral bipyridine ligands to provide context for potential applications. researchgate.netrsc.orgdurham.ac.uk

Ruthenium(II) tris(2,2'-bipyridine), [Ru(bpy)3]2+, is a paradigmatic photosensitizer and photocatalyst. uni-regensburg.denih.gov Its utility stems from its strong absorption of visible light, long-lived metal-to-ligand charge transfer (MLCT) excited state, and accessible redox potentials. nih.gov Substituting the bipyridine ligand with a 3-nitro group would dramatically alter these properties. The electron-withdrawing nitro group would lower the energy of the ligand's π* orbitals, leading to a red-shift in the MLCT absorption and emission bands.

More importantly, the redox potentials of the resulting complex would be significantly affected. A [Ru(3-nitro-bpy)3]2+ complex would be a much stronger oxidizing agent in its excited state compared to [Ru(bpy)3]2+. This is analogous to complexes like [Ru(CF3bpy)2(BCF)2], where electron-withdrawing CF3 groups result in a potent photooxidant suitable for oxidative photocatalysis. nih.gov This enhanced oxidizing power could enable challenging oxidative transformations that are not feasible with standard ruthenium photocatalysts.

In electrocatalysis, bipyridine complexes are used to mediate electron transfer processes, such as the reduction of CO2. The presence of a nitro group would make the reduction of the ligand and, consequently, the entire complex more facile (occur at less negative potentials). This property could be advantageous in the design of electrocatalysts for reductive processes, potentially lowering the overpotential required for reactions like the hydrogen evolution reaction (HER) or CO2 reduction. osti.govchemrxiv.org

ApplicationComplex TypeKey PropertyInfluence of 3-Nitro Group
Photocatalysis Ru(II) tris(bipyridine)Excited-state redox potentialIncreases the excited-state oxidation potential, creating a more powerful photooxidant. nih.govresearchgate.net
Ru(II) tris(bipyridine)Absorption SpectrumRed-shifts the MLCT absorption band, allowing for use of lower-energy light. acs.org
Electrocatalysis Ni(II) bipyridineReduction PotentialMakes reduction of the complex easier, potentially lowering the overpotential for CO2 or H+ reduction. researchgate.netosti.gov
Ru(II) bipyridineElectron Transfer MediationStabilizes reduced states of the catalyst, potentially altering reaction pathways.

Chemical Sensing and Biosensing Applications

The ability of 2,2'-bipyridine to chelate metal ions is the foundation of its use in chemical sensors. mdpi.com The coordination of an analyte can trigger a measurable optical or electrochemical response. The electronic properties of the bipyridine scaffold are central to modulating this response.

Fluorescent and chromogenic chemosensors operate by signaling the presence of an analyte through a change in their photophysical properties, such as fluorescence intensity ("turn-on" or "turn-off") or color. wu.ac.th While this compound itself is not inherently fluorescent, it can be incorporated into larger molecular frameworks containing a fluorophore. In such a construct, the this compound unit would act as the "receptor" for an analyte.

Upon binding a metal ion, the electronic properties of the bipyridine unit would be altered, which in turn could influence the fluorescence of the attached reporter group through processes like photoinduced electron transfer (PET). The electron-deficient nature of the this compound moiety could make it a particularly effective quencher of fluorescence. If the binding of a metal ion disrupts this quenching mechanism, a "turn-on" fluorescence response could be achieved.

Similarly, for chromogenic sensors, the coordination of a metal ion to a this compound-based dye molecule would alter the energy of its molecular orbitals, leading to a shift in its absorption spectrum and a visible color change. The strong electronic perturbation caused by the nitro group could lead to very distinct and easily detectable colorimetric responses.

Complexes of this compound can themselves serve as chemosensors. The principle relies on the interaction of a target analyte with the pre-formed metal complex, leading to a detectable signal. For example, a luminescent ruthenium or iridium complex containing one or more this compound ligands could be designed. The luminescence of such a complex would be highly sensitive to its electronic environment.

If an analyte (e.g., a specific anion or small molecule) binds to the metal center or interacts with the ligand, it could perturb the MLCT state, causing a change in luminescence intensity or lifetime. Ruthenium(II) bis(bipyridine) complexes have been shown to act as selective chemosensors for toxic heavy metal ions like mercury. semanticscholar.org A similar system based on this compound would exhibit different selectivity and sensitivity profiles due to the modified Lewis acidity of the metal center and the altered electronic structure. The electron-deficient rings might also promote binding interactions with electron-rich or anionic analytes.

Sensor TypeAnalytePrinciple of DetectionPotential Role of this compound
Fluorescent Metal Ions (e.g., Cd2+, Pb2+)Chelation-Enhanced Fluorescence (CHEF) or QuenchingModulates the efficiency of photoinduced electron transfer (PET) for a turn-on/off response.
Chromogenic Metal Ions (e.g., Fe3+, Cu2+)Change in Absorption Spectrum upon CoordinationInduces a significant shift in intramolecular charge transfer (ICT) bands upon analyte binding, causing a distinct color change. wu.ac.thnih.gov
Luminescent Complex Anions / Small MoleculesPerturbation of MLCT LuminescenceFine-tunes the sensitivity and selectivity of the luminescent response to the analyte.
Electrochemical Redox-active speciesChange in Redox PotentialShifts the complex's redox potential upon analyte binding, providing an electrochemical signal.

This table outlines potential sensor designs and principles where the unique electronic properties of this compound could be exploited.

Future Research Directions and Emerging Opportunities for 3 Nitro 2,2 Bipyridine Studies

Exploration of Novel Synthetic Methodologies and Atom-Economical Approaches

While classical methods for the synthesis of bipyridine derivatives exist, the future of 3-Nitro-2,2'-bipyridine synthesis lies in the development of more efficient, selective, and environmentally benign methodologies. Current synthetic routes can suffer from harsh reaction conditions or low yields, particularly for asymmetrically substituted bipyridines. researchgate.net Future research should focus on modern catalytic cross-coupling reactions and C-H activation strategies.

Key research opportunities include:

Advanced Cross-Coupling Reactions: There is a need to optimize modern coupling reactions like Suzuki, Stille, and Negishi for the specific synthesis of this compound. researchgate.netmdpi.com Research could focus on developing novel palladium or nickel catalysts that are more tolerant of the nitro functional group and offer higher yields and selectivity, mitigating the formation of homocoupled byproducts. msu.edu

Direct C-H Arylation: A highly atom-economical approach would involve the direct C-H arylation of a nitropyridine with 2-halopyridine or vice-versa. mdpi.com This strategy avoids the pre-functionalization steps required for traditional cross-coupling, reducing waste and simplifying synthetic procedures. cbseacademic.nic.in Overcoming the challenge of regioselectivity in C-H activation of pyridine (B92270) rings will be a critical area of investigation.

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, especially for nitration reactions which can be highly exothermic.

Environmentally Benign Nitration: Exploration of solid-support-mediated nitration using reagents like inorganic nitrates on silica (B1680970) gel could provide a cleaner, solvent-free alternative to traditional nitrating mixtures. semanticscholar.org

The table below summarizes promising synthetic approaches for exploration.

MethodologyPotential AdvantagesKey Research Challenges
Optimized Suzuki/Negishi Coupling High functional group tolerance, commercially available starting materials. mdpi.comCatalyst inhibition by bipyridine product, reduction of nitro group. researchgate.netmsu.edu
Direct C-H Arylation High atom economy, reduced synthetic steps. mdpi.comRegioselectivity control, harsh conditions often required.
Flow Chemistry Improved safety and control, easy scalability.Initial setup costs, potential for clogging.
Green Nitration Methods Reduced acid waste, improved safety and selectivity. semanticscholar.orgReagent efficiency, substrate scope.

Development of Advanced Functional Materials Based on this compound Scaffolds

The electron-deficient nature of the this compound ring system makes it an attractive building block for a new generation of advanced functional materials. wiley.comwiley-vch.de The strong electron-withdrawing properties of the nitro group can significantly influence the photophysical and electronic characteristics of materials incorporating this scaffold.

Future research in this area should target:

Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and perovskite solar cells. msu.eduresearchgate.net The nitro group can be used to tune the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the material, which is critical for efficient charge injection and transport. Ruthenium(II) complexes, for instance, are known for their emissive properties, and incorporating the this compound ligand could shift emission to lower energies, potentially achieving red or near-infrared light. researchgate.net

Chemosensors: The bipyridine unit is an excellent chelator for metal ions, while the nitro group can modulate the electronic properties upon analyte binding. This dual functionality can be exploited to design highly selective and sensitive colorimetric or fluorescent chemosensors for detecting specific metal ions or environmentally relevant anions.

Catalysis: Bipyridine ligands are ubiquitous in transition-metal catalysis. researchgate.net The electronic perturbation from the nitro group in this compound could lead to novel catalytic activities or enhanced performance in reactions such as oxidation, reduction, or carbon-carbon bond formation.

Integration of this compound into Hybrid Systems and Nanomaterials

The integration of molecular components like this compound with inorganic nanomaterials offers a powerful strategy to create hybrid systems with synergistic or entirely new properties. nih.gov The bipyridine moiety can act as a robust anchoring group to metal or semiconductor nanoparticle surfaces, while the nitro group provides a handle for further functionalization or for tuning the interfacial electronic properties.

Emerging opportunities include:

Surface-Modified Nanoparticles: Gold, silver, or quantum dot nanoparticles can be functionalized with this compound or its derivatives. Such hybrid nanomaterials could find applications in targeted drug delivery, where the nanoparticle serves as the carrier and the ligand shell provides specific binding capabilities or environmental responsiveness. mdpi.com

Hybrid Photocatalysts: Anchoring this compound-metal complexes onto semiconductor surfaces (e.g., TiO₂, ZnO) could create efficient hybrid photocatalysts. The organic complex can act as a photosensitizer, absorbing visible light and injecting electrons into the semiconductor's conduction band, thereby enhancing its photocatalytic activity under solar irradiation.

Molecularly-Grafted Polymers: Incorporating this compound into polymer chains can lead to functional polymers for applications in coatings, membranes, or as scaffolds in tissue engineering. mdpi.com These materials could exhibit stimuli-responsive behavior or have specific metal-binding capabilities.

Advanced Theoretical Insights into Reaction Dynamics and Structure-Property Relationships

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and design of new molecules and materials. Applying advanced theoretical methods to this compound can provide profound insights into its fundamental properties and guide experimental efforts.

Future theoretical studies should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions, such as cycloadditions or nucleophilic aromatic substitutions involving this compound. mdpi.comsemanticscholar.orgchemrxiv.org This can help in understanding regioselectivity, reaction barriers, and the role of catalysts, leading to the optimization of reaction conditions.

Structure-Property Correlations: Theoretical modeling can establish clear relationships between the molecular structure of this compound derivatives and their electronic, optical, and magnetic properties. rsc.org For example, Time-Dependent DFT (TD-DFT) can predict the absorption and emission spectra of its metal complexes, aiding in the design of new phosphors and photosensitizers. researchgate.net

Predictive Modeling: Machine learning algorithms, trained on experimental and computational data, could be developed to predict the properties of novel, yet-to-be-synthesized this compound derivatives. This predictive capability can significantly streamline the material discovery process.

The table below highlights key theoretical methods and their potential applications.

Theoretical MethodApplication AreaExpected Insights
Density Functional Theory (DFT) Reaction MechanismsActivation energies, transition state geometries, regioselectivity. mdpi.comchemrxiv.org
Time-Dependent DFT (TD-DFT) Photophysical PropertiesUV-Vis absorption spectra, excited state energies, emission properties. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Chemical BondingNature and strength of coordination bonds in metal complexes.
Molecular Dynamics (MD) Simulations Material BehaviorConformation of ligands on surfaces, solvent effects, self-assembly.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The unique characteristics of this compound position it as a valuable molecular tool for interdisciplinary research that spans chemistry, materials science, and biology. researchgate.netucsb.edu The convergence of these fields can unlock novel applications that address complex scientific challenges.

Promising interdisciplinary directions include:

Bioimaging and Sensing: Lanthanide complexes containing 2,2'-bipyridine (B1663995) derivatives are known for their luminescent properties and have been explored for bioimaging. mdpi.com Developing this compound-based probes could lead to sensors for specific biological analytes or for imaging cellular microenvironments. The nitro group could be used as a recognition site or be enzymatically reduced under hypoxic conditions, providing a mechanism for targeted imaging of tumor tissues.

Medicinal Chemistry: Nitropyridine and bipyridine structures are present in various biologically active molecules. nih.govnih.gov Future work could explore the potential of this compound and its derivatives as scaffolds for developing new therapeutic agents, for instance, with antimicrobial or anti-inflammatory properties. nih.gov

Biomaterials: Integrating this compound into biomaterials could impart specific functionalities. For example, its metal-chelating ability could be used to create materials that can scavenge reactive metal ions or to load and release metal-based drugs in a controlled manner. quora.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing nitro groups into 2,2'-bipyridine derivatives?

  • Nitro-substituted bipyridines can be synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, Negishi coupling allows selective functionalization at specific pyridine positions using halogenated precursors and organozinc reagents . Direct nitration of 2,2'-bipyridine may require optimization of reaction conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) to control regioselectivity and avoid over-nitration. Post-synthetic modifications, such as ligand metalation, can stabilize reactive intermediates .

Q. How does the nitro group influence the coordination chemistry of 2,2'-bipyridine with transition metals?

  • The nitro group acts as an electron-withdrawing substituent, modulating the electronic structure of the bipyridine ligand. This alters metal-ligand bond strength and redox potentials in complexes. For instance, in Cu(II)-bipyridine catalysts, electron-withdrawing groups like -NO₂ lower the metal center’s electron density, potentially enhancing oxidative catalytic activity. Structural studies (e.g., X-ray crystallography) reveal that steric effects from substituents can also distort coordination geometry .

Q. What spectroscopic techniques are critical for characterizing 3-nitro-2,2'-bipyridine and its complexes?

  • IR spectroscopy : Identifies nitro group vibrations (~1,520 cm⁻¹ for asymmetric stretching; ~1,350 cm⁻¹ for symmetric stretching).
  • UV-Vis spectroscopy : Detects metal-to-ligand charge transfer (MLCT) transitions in complexes, with shifts correlated to substituent electronic effects .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve proton environments, though paramagnetic metal centers (e.g., Fe, Cu) may complicate analysis .
  • X-ray crystallography : Essential for confirming coordination geometry and ligand orientation .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of nitro substituents in bipyridine-based catalysts?

  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to quantify ligand-to-metal electron donation/backdonation. For example, nitro groups lower the LUMO energy, facilitating MLCT transitions in Ru or Ir complexes. TD-DFT models UV-Vis spectra to validate experimental observations . Molecular dynamics simulations further assess steric interactions in catalytic environments .

Q. What experimental design considerations address contradictory data in catalytic performance studies?

  • Contradictions may arise from varying reaction conditions (pH, solvent, counterions) or impurities in ligand synthesis. Control experiments should:

  • Compare catalytic activity of nitro-substituted vs. unsubstituted bipyridine complexes under identical conditions.
  • Use standardized characterization (e.g., cyclic voltammetry for redox potentials, EPR for paramagnetic intermediates).
  • Track ligand decomposition via mass spectrometry or HPLC .

Q. How do nitro-substituted bipyridines enhance electrocatalytic hydrogen evolution reactions (HER)?

  • Nitro groups stabilize reactive intermediates (e.g., metal-hydrides) via electron withdrawal, lowering overpotential. In acidic media, proton-coupled electron transfer (PCET) mechanisms dominate. Electrochemical impedance spectroscopy (EIS) and Tafel analysis quantify kinetics, while in situ Raman spectroscopy identifies adsorbed intermediates .

Q. What role do nitro substituents play in stabilizing radical anions in bipyridine complexes?

  • In reduced states (e.g., [M(bpy-NO₂)]⁻), nitro groups delocalize electron density, stabilizing radical anions. XAS and EPR studies demonstrate spin density distribution, while crystallography reveals structural distortions (e.g., bond elongation) upon reduction .

Methodological Considerations

Q. How to resolve discrepancies in ligand mobility studies (e.g., soil vs. solution-phase behavior)?

  • Soil mobility (Koc) predictions based on log Kow may conflict with experimental chromatographic data. Address this by:

  • Conducting column studies with realistic soil matrices.
  • Validating computational models (e.g., QSAR) against experimental adsorption isotherms .

Q. What strategies mitigate ligand decomposition during catalytic cycles?

  • Introduce steric shielding via bulky substituents (e.g., tert-butyl) near the nitro group.
  • Use sacrificial electron donors (e.g., triethanolamine) to suppress oxidative degradation.
  • Monitor decomposition pathways using LC-MS and adjust reaction pH to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
3-Nitro-2,2'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.